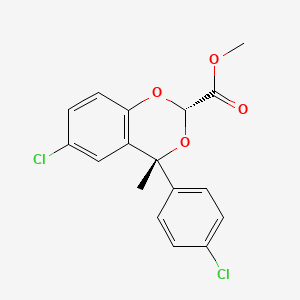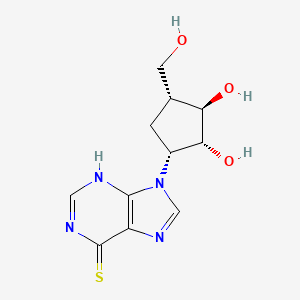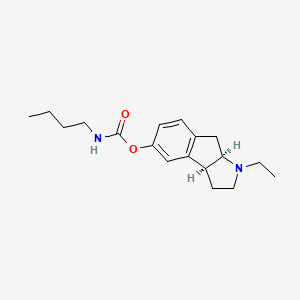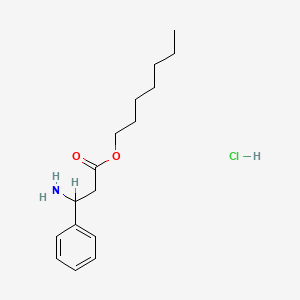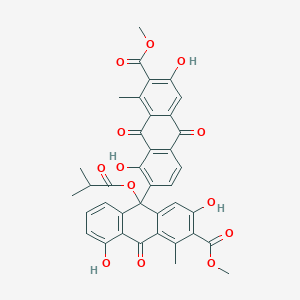
2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the naphtho(2,1-b)furan core, the introduction of epoxy and imino groups, and the addition of various functional groups such as acetyloxy, formyloxy, and methoxy groups. Each step would require specific reagents, catalysts, and reaction conditions, often involving protection and deprotection strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and addition reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds can be used as building blocks for more complex molecules, as catalysts in organic reactions, or as probes to study reaction mechanisms.
Biology
In biology, these compounds might exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties, making them potential candidates for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers, coatings, or electronic devices, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction could modulate various biochemical pathways, leading to the observed biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other naphtho(2,1-b)furan derivatives, epoxy-imino compounds, and molecules with similar functional groups.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
51757-10-9 |
|---|---|
Formule moléculaire |
C38H45NO13 |
Poids moléculaire |
723.8 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16S,17S,18S,19E,21Z)-17-formyloxy-2,15-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C38H45NO13/c1-17-11-10-12-18(2)37(47)39-24-15-25(42)27-28(32(24)45)31(44)22(6)35-29(27)36(46)38(8,52-35)50-14-13-26(48-9)19(3)34(51-23(7)41)21(5)30(43)20(4)33(17)49-16-40/h10-17,19-21,26,30,33-34,43-44H,1-9H3,(H,39,47)/b11-10+,14-13+,18-12-/t17-,19+,20-,21+,26-,30+,33-,34+,38-/m0/s1 |
Clé InChI |
HWEBHJHXHLVOBR-NJDIRJKDSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



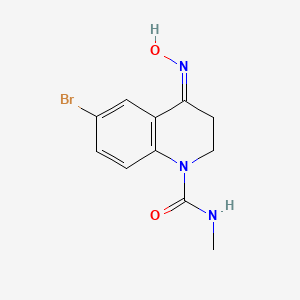


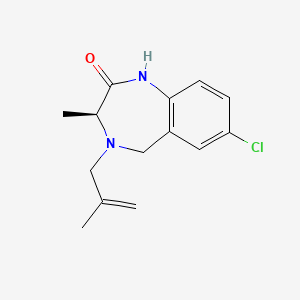
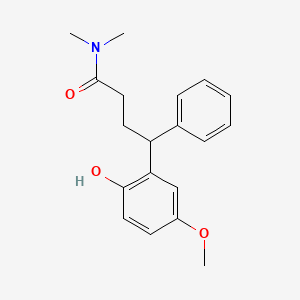
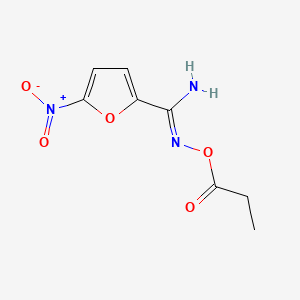
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
